molecular formula C13H12N2O2 B2391902 2-(4-Methylphenoxy)nicotinaldehyde oxime CAS No. 478030-90-9

2-(4-Methylphenoxy)nicotinaldehyde oxime

Cat. No. B2391902
CAS RN: 478030-90-9
M. Wt: 228.251
InChI Key: ZZWGPROUKMWALT-OQLLNIDSSA-N
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Description

“2-(4-Methylphenoxy)nicotinaldehyde oxime” is a chemical compound with the molecular formula C13H12N2O2 . It is also known as “3-Pyridinecarboxaldehyde, 2-(4-methylphenoxy)-, oxime” and "(E)-N-{[2-(4-methylphenoxy)pyridin-3-yl]methylidene}hydroxylamine" .


Synthesis Analysis

The synthesis of oximes, such as “2-(4-Methylphenoxy)nicotinaldehyde oxime”, is an important reaction in organic chemistry. Oximes are used for protection, purification, and characterization of carbonyl compounds. They can be synthesized from nitriles, amides via Beckmann rearrangement, nitro compounds, nitrones, amines, and azaheterocycles .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenoxy)nicotinaldehyde oxime” consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Oximes, including “2-(4-Methylphenoxy)nicotinaldehyde oxime”, are known to undergo various chemical reactions. For instance, they can be converted into nitriles, amides via Beckmann rearrangement, nitro compounds, nitrones, amines, and azaheterocycles .

Mechanism of Action

Oximes are known for their diverse biological and pharmacological applications. They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . The mechanism of action of oximes involves their ability to reactivate the enzyme acetylcholinesterase .

properties

IUPAC Name

(NE)-N-[[2-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13-11(9-15-16)3-2-8-14-13/h2-9,16H,1H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWGPROUKMWALT-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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